molecular formula C22H16ClFN6OS B2541805 N-(4-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1206988-31-9

N-(4-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No. B2541805
CAS RN: 1206988-31-9
M. Wt: 466.92
InChI Key: FYUBGPOPSVDJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H16ClFN6OS and its molecular weight is 466.92. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Insecticidal Assessment

One study focused on the synthesis of various heterocycles incorporating a thiadiazole moiety, utilized as precursors for creating compounds with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). While not directly mentioning the compound , this research indicates the interest in developing novel heterocyclic compounds for pest control applications.

Molecular Probes for Receptor Studies

Another area of application involves the development of molecular probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds for studying the A2A adenosine receptor. Such compounds have shown high affinity and selectivity, useful for pharmacological studies and potentially for therapeutic applications (Kumar et al., 2011).

Anticancer and Antimicrobial Activities

Research into novel fluoro-substituted compounds for potential anticancer activity indicates a broader interest in developing therapeutics against specific cancer types. One study synthesized fluoro-substituted benzo[b]pyran compounds showing significant anticancer activity against lung cancer cell lines (Hammam et al., 2005). Additionally, synthesized thiazole derivatives incorporating pyrazole moiety have been evaluated for their antimicrobial activities, indicating the potential for such compounds in addressing bacterial and fungal infections (Saravanan et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product.", "Starting Materials": ["4-chlorobenzyl chloride", "4-fluoroaniline", "2-mercaptopyrazolo[1,5-a][1,2,4]triazine", "2-bromo-3-nitrothiophene", "triethylamine", "acetic anhydride", "sodium bicarbonate", "ethanol", "diethyl ether", "dichloromethane", "water"], "Reaction": ["Step 1: Synthesis of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "a. Dissolve 4-fluoroaniline (1.0 eq) and 2-mercaptopyrazolo[1,5-a][1,2,4]triazine (1.1 eq) in ethanol and heat the mixture at reflux for 6 hours.", "b. Cool the reaction mixture to room temperature and filter the solid product.", "c. Wash the solid product with diethyl ether and dry under vacuum to obtain 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid", "a. Dissolve 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine (1.0 eq) and 2-bromo-3-nitrothiophene (1.1 eq) in dichloromethane and add triethylamine (1.2 eq).", "b. Heat the mixture at reflux for 24 hours and then cool to room temperature.", "c. Filter the solid product and wash with diethyl ether.", "d. Dissolve the solid product in a mixture of acetic anhydride and dichloromethane and heat at reflux for 6 hours.", "e. Cool the reaction mixture to room temperature and add sodium bicarbonate to neutralize the excess acetic anhydride.", "f. Extract the product with dichloromethane and dry over sodium sulfate.", "g. Concentrate the product under reduced pressure to obtain 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid.", "Step 3: Synthesis of N-(4-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide", "a. Dissolve 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid (1.0 eq) and 4-chlorobenzyl chloride (1.1 eq) in dichloromethane and add triethylamine (1.2 eq).", "b. Heat the mixture at reflux for 24 hours and then cool to room temperature.", "c. Filter the solid product and wash with diethyl ether.", "d. Dissolve the solid product in a mixture of ethanol and water and heat at reflux for 6 hours.", "e. Cool the reaction mixture to room temperature and filter the solid product.", "f. Wash the solid product with diethyl ether and dry under vacuum to obtain N-(4-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide."] }

CAS RN

1206988-31-9

Molecular Formula

C22H16ClFN6OS

Molecular Weight

466.92

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H16ClFN6OS/c23-16-5-1-14(2-6-16)12-25-20(31)13-32-22-27-26-21-19-11-18(15-3-7-17(24)8-4-15)28-30(19)10-9-29(21)22/h1-11H,12-13H2,(H,25,31)

InChI Key

FYUBGPOPSVDJEM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.